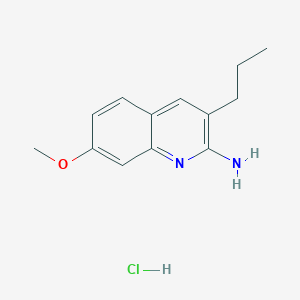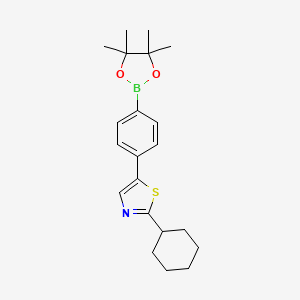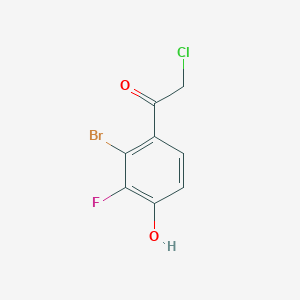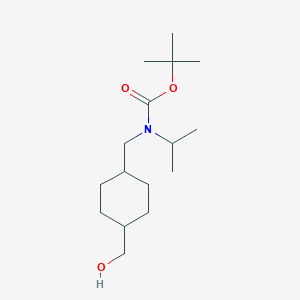
tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate typically involves multiple steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring can be synthesized through hydrogenation of benzene or by cyclization of appropriate precursors.
Introduction of the hydroxymethyl group: This can be achieved through hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
Attachment of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions, typically using tert-butyl chloride and a strong base.
Formation of the carbamate: The final step involves the reaction of the intermediate with isopropyl isocyanate to form the carbamate functional group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can undergo substitution reactions, often facilitated by strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: The compound can act as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions.
Protein Modification: Can be used to modify proteins through carbamate formation.
Medicine
Drug Development:
Prodrug Design: The carbamate group can be used to design prodrugs that release active compounds in vivo.
Industry
Materials Science: Used in the synthesis of polymers and other advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyl and cyclohexyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Lacks the cyclohexyl and hydroxymethyl groups.
Cyclohexyl carbamate: Lacks the tert-butyl and hydroxymethyl groups.
Isopropyl carbamate: Lacks the tert-butyl, cyclohexyl, and hydroxymethyl groups.
Uniqueness
tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not found in simpler carbamates. The presence of the hydroxymethyl group allows for further functionalization, while the cyclohexyl ring provides structural rigidity.
Propriétés
Formule moléculaire |
C16H31NO3 |
|---|---|
Poids moléculaire |
285.42 g/mol |
Nom IUPAC |
tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H31NO3/c1-12(2)17(15(19)20-16(3,4)5)10-13-6-8-14(11-18)9-7-13/h12-14,18H,6-11H2,1-5H3 |
Clé InChI |
MKRHRGLARFFFLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1CCC(CC1)CO)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)
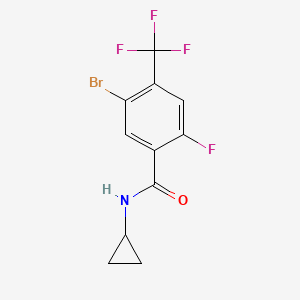

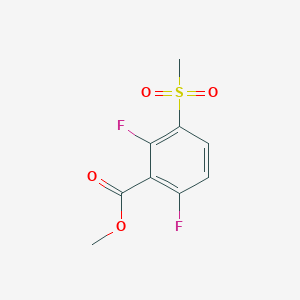
![tert-butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B13717867.png)
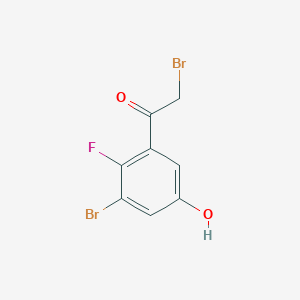
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
